molecular formula C12H10Cl2O2 B14294248 Cyclopent-2-en-1-yl 2,4-dichlorobenzoate CAS No. 122570-92-7

Cyclopent-2-en-1-yl 2,4-dichlorobenzoate

Cat. No.: B14294248
CAS No.: 122570-92-7
M. Wt: 257.11 g/mol
InChI Key: DPLSEMRJCXMIPI-UHFFFAOYSA-N
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Description

Cyclopent-2-en-1-yl 2,4-dichlorobenzoate is an organic ester compound combining a cyclopentenyl alcohol moiety with 2,4-dichlorobenzoic acid. Its structure features:

  • A 2,4-dichlorobenzoate ester group, which introduces electron-withdrawing chlorine substituents, influencing both electronic properties and metabolic stability.

Its stability and reactivity are heavily influenced by the conjugation between the ester group and the aromatic ring, as well as the steric effects of the cyclopentene system.

Properties

CAS No.

122570-92-7

Molecular Formula

C12H10Cl2O2

Molecular Weight

257.11 g/mol

IUPAC Name

cyclopent-2-en-1-yl 2,4-dichlorobenzoate

InChI

InChI=1S/C12H10Cl2O2/c13-8-5-6-10(11(14)7-8)12(15)16-9-3-1-2-4-9/h1,3,5-7,9H,2,4H2

InChI Key

DPLSEMRJCXMIPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopent-2-en-1-yl 2,4-dichlorobenzoate typically involves the esterification of cyclopent-2-en-1-ol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Cyclopent-2-en-1-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopent-2-en-1-yl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopent-2-en-1-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Cyclopent-2-en-1-yl 2,4-dichlorobenzoate, we compare it with three analogs (Table 1):

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Reactivity Notes
This compound 273.12 3.8 45–48 (decomposes) Susceptible to hydrolysis under basic conditions; undergoes [4+2] cycloaddition at the cyclopentene double bond.
Cyclohexyl 2,4-dichlorobenzoate 287.18 4.2 62–64 Higher lipophilicity; slower hydrolysis due to steric hindrance from the saturated cyclohexane ring.
Benzyl 2,4-dichlorobenzoate 265.09 3.5 89–91 Enhanced aromatic stacking potential; rapid enzymatic cleavage in vivo.
2-Propenyl 2,4-dichlorobenzoate 243.06 2.9 Liquid at RT Highly reactive allylic ester; prone to polymerization or oxidation.

Key Comparative Insights

Steric and Electronic Effects: The cyclopentene ring in the target compound provides intermediate steric hindrance compared to cyclohexyl (more hindered) and benzyl (less hindered) analogs. The unsaturated ring also enhances electron density, facilitating nucleophilic attack at the ester carbonyl group . 2,4-Dichlorobenzoate esters generally exhibit lower metabolic clearance than non-halogenated analogs due to reduced susceptibility to esterase-mediated hydrolysis.

Reactivity :

  • The cyclopentene moiety allows for Diels-Alder reactivity , a feature absent in saturated or purely aromatic analogs (e.g., cyclohexyl or benzyl derivatives). This property is exploitable in targeted drug delivery or polymer synthesis.
  • Allylic esters (e.g., 2-propenyl derivatives) show higher instability under oxidative conditions compared to cyclopentenyl systems.

Biological and Industrial Relevance: Cyclopent-2-en-1-yl esters are increasingly used in prodrug design for their balance between stability and controlled release. For example, they outperform benzyl esters in sustained-release formulations due to slower hydrolysis rates . In agrochemistry, the 2,4-dichloro substitution pattern enhances herbicidal activity compared to mono-chlorinated analogs, as demonstrated in foliar uptake studies.

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